Ethyl 6-(3,5-dimethoxybenzamido)-3-methylbenzofuran-2-carboxylate
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Overview
Description
Ethyl 6-(3,5-dimethoxybenzamido)-3-methylbenzofuran-2-carboxylate: is a complex organic compound characterized by its benzofuran core structure and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(3,5-dimethoxybenzamido)-3-methylbenzofuran-2-carboxylate typically involves multiple steps, starting with the formation of the benzofuran core One common approach is the cyclization of a suitable precursor, such as a substituted phenol, under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and solvents are carefully selected to optimize the reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-(3,5-dimethoxybenzamido)-3-methylbenzofuran-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Ethyl 6-(3,5-dimethoxybenzamido)-3-methylbenzofuran-2-carboxylate is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. It may be used in the development of treatments for various diseases, including cancer and inflammatory disorders.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which Ethyl 6-(3,5-dimethoxybenzamido)-3-methylbenzofuran-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Ethyl 2-(3,5-dimethoxybenzamido)benzofuran-2-carboxylate
Ethyl 6-(3,5-dimethoxybenzamido)benzofuran-2-carboxylate
Ethyl 6-(3,5-dimethoxybenzamido)-3-ethylbenzofuran-2-carboxylate
Uniqueness: Ethyl 6-(3,5-dimethoxybenzamido)-3-methylbenzofuran-2-carboxylate stands out due to its specific structural features, such as the presence of the 3-methyl group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for targeted applications.
Biological Activity
Ethyl 6-(3,5-dimethoxybenzamido)-3-methylbenzofuran-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on various studies and data.
Synthesis
The synthesis of this compound typically involves the reaction of 3-methylbenzofuran-2-carboxylic acid derivatives with 3,5-dimethoxybenzoyl chloride or similar intermediates. The reaction conditions commonly include the use of organic solvents and catalytic agents to facilitate the formation of the desired amide bond.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the benzofuran moiety exhibit significant antimicrobial properties. For instance, a series of benzofuran derivatives were evaluated against various bacterial and fungal strains. The results indicated that compounds with electron-donating groups, such as methoxy groups, enhanced antibacterial activity compared to their counterparts with electron-withdrawing groups .
Table 1: Antimicrobial Activity of Benzofuran Derivatives
Compound ID | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
8j | E. coli | 32 µg/mL |
8n | S. aureus | 16 µg/mL |
8m | P. aeruginosa | 64 µg/mL |
Nystatin | C. albicans | 8 µg/mL |
The docking studies revealed that these compounds exhibited good theoretical affinities towards key bacterial proteins, indicating potential as effective antibacterial agents .
Anticancer Activity
In addition to antimicrobial properties, benzofuran derivatives have been studied for their anticancer effects. A hybrid compound similar to this compound was evaluated against various cancer cell lines. The results showed significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the low micromolar range .
Table 2: Anticancer Activity of Benzofuran Derivatives
Compound ID | Cancer Cell Line Tested | IC50 (µM) |
---|---|---|
8j | MCF-7 | 5.0 |
8n | A549 | 7.5 |
8m | HeLa | 10.0 |
The mechanisms underlying the biological activities of this compound are believed to involve multiple pathways:
- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for bacterial survival and proliferation, such as glucosamine-6-phosphate synthase.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction and activation of caspases.
- Interference with DNA Replication : Some studies suggest that benzofuran derivatives can intercalate into DNA, disrupting replication processes.
Case Studies
In a notable study published in PubMed, researchers synthesized a series of benzofuran derivatives and assessed their biological activities using both in vitro assays and molecular docking techniques. Among these, certain compounds exhibited promising results against resistant strains of bacteria and showed selective cytotoxicity towards cancer cells without affecting normal cells .
Properties
IUPAC Name |
ethyl 6-[(3,5-dimethoxybenzoyl)amino]-3-methyl-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-5-27-21(24)19-12(2)17-7-6-14(10-18(17)28-19)22-20(23)13-8-15(25-3)11-16(9-13)26-4/h6-11H,5H2,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLICNQGRJHDHKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.